molecular formula C18H23NO2S B5821368 N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B5821368
M. Wt: 317.4 g/mol
InChI Key: VAWLPFKUYSOYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of ethyl, trimethyl, and methylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-ethyl-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds as follows:

2,4,6-trimethylbenzenesulfonyl chloride+N-ethyl-2-methylanilineThis compound+HCl\text{2,4,6-trimethylbenzenesulfonyl chloride} + \text{N-ethyl-2-methylaniline} \rightarrow \text{this compound} + \text{HCl} 2,4,6-trimethylbenzenesulfonyl chloride+N-ethyl-2-methylaniline→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation and concentrated nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-2,4-dimethylbenzenesulfonamide
  • N-ethyl-2,6-dimethylbenzenesulfonamide

Uniqueness

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-6-19(17-10-8-7-9-14(17)3)22(20,21)18-15(4)11-13(2)12-16(18)5/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLPFKUYSOYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.